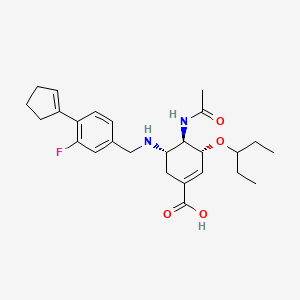
Neuraminidase-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuraminidase-IN-16 is a compound that functions as an inhibitor of the neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of influenza viruses, playing a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound helps to prevent the spread of the virus within the host organism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-16 typically involves multiple steps, starting with the preparation of a pharmacophore model for virtual screening of small-molecule databases. Molecular docking and dynamics simulations are used to predict binding modes and energies between the protein and molecules. The final set of molecules with proper binding patterns and top binding energies undergoes enzymatic bioassay .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Neuraminidase-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Neuraminidase-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new synthetic pathways for antiviral agents.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Used in the development of antiviral drugs and in the production of diagnostic kits for detecting influenza virus.
Wirkmechanismus
Neuraminidase-IN-16 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively reduces the spread of the virus within the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Neuraminidase-IN-16 include:
- Zanamivir
- Laninamivir
- Oseltamivir
- Peramivir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. While other neuraminidase inhibitors like zanamivir and oseltamivir are also effective, this compound may offer advantages in terms of stability, bioavailability, and resistance profile .
Conclusion
This compound is a promising compound with significant potential in the treatment of influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C26H35FN2O4 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
RGLDENUTELIXMK-ISJGIBHGSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

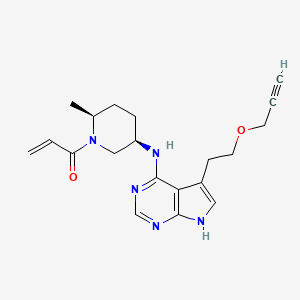


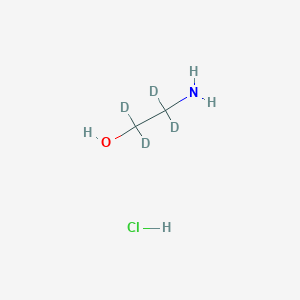
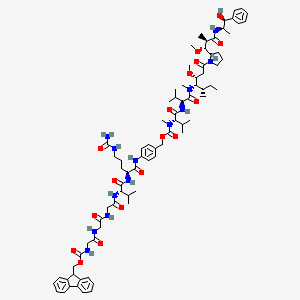
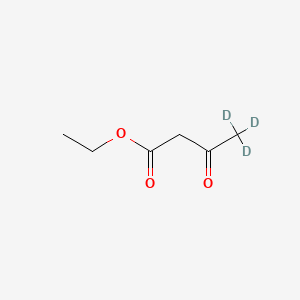

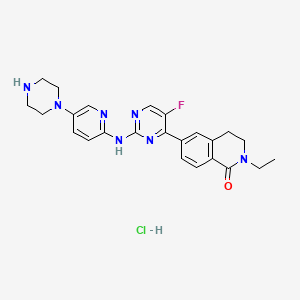
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)

